

Application Notes and Protocols: PS372424 Hydrochloride

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Compound of Interest

Compound Name: PS372424 hydrochloride

CAS No.: 1596362-29-6

Cat. No.: B2538551

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **PS372424 hydrochloride** is a small-molecule, peptidomimetic agonist specific for human C-X-C chemokine receptor 3 (CXCR3).[1][2][3] As a fragment of the natural ligand CXCL10, it activates the receptor and has demonstrated anti-inflammatory activity by preventing human T-cell migration.[1][2][4] Notably, PS372424 is specific for human CXCR3 and does not activate the murine equivalent, making humanized mouse models necessary for in vivo efficacy studies targeting human cells.[4] These application notes provide a summary of reported dosing information and detailed protocols for the preparation and administration of **PS372424 hydrochloride** in a research setting.

Data Presentation

The following tables summarize the quantitative data for **PS372424 hydrochloride** from in vitro and in vivo studies.

Table 1: In Vitro Concentrations and Effects

Concentration	Cell Type / System	Observed Effect	Reference
10-200 nM	CXCR3+ T cells	Concentration-dependent phosphorylation of CCR5.[1][4]	[1][4]
42 ± 21 nM (IC ₅₀)	HEK293/CXCR3 Gqi5 cell membranes	Competition for binding of radiolabeled CXCL10.[1]	[1]
> 50 nM	Activated T cells	Stimulation of significant T-cell migration in a transfilter chemotaxis assay.[4]	[4]
100 nM	Activated T cells	Induced ERK phosphorylation to a level three times higher than unstimulated cells.[4]	[4]
100 ng/mL	U87-CXCR3-A cells	Increased phosphorylation of Erk1 and Erk2 after 5 minutes of stimulation.[1]	[1]
1 μM	Whole human blood	No significant production of a range of cytokines and no acute leukocyte respiratory burst over 24 hours.[4]	[4]

Table 2: In Vivo Dosing Regimen in Mice

Animal Model	Route of Administration	Dose	Dosing Frequency	Vehicle/Formulation	Key Findings	Reference
Humanized NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ mice	Intravenous (IV)	Calculated to achieve an initial 1 μ M concentration in blood	Single dose	Vehicle control not specified, but likely a saline-based solution.	Reduced human T-cell recruitment to air pouches filled with CXCL11 or rheumatoid arthritis synovial fluid (RASf).[4]	[4]
Humanized NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ mice	Intravenous (IV)	Calculated to achieve an initial 1 μ M concentration in blood	Daily for 5 days	Vehicle control not specified.	No apparent adverse effects; no changes in weight or behavior. [4]	[4]

Experimental Protocols

Protocol 1: Preparation of PS372424 Hydrochloride for In Vivo Administration

This protocol provides methods for preparing **PS372424 hydrochloride** in vehicles suitable for injection in mice, based on common formulation approaches for similar compounds.

Materials:

- **PS372424 hydrochloride** powder

- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween-80
- Saline (sterile, 0.9% NaCl)
- Corn oil
- Sterile microcentrifuge tubes and syringes

Procedure for Aqueous-Based Formulation (Recommended for IV):

- Prepare a Stock Solution: First, prepare a clear stock solution in an appropriate solvent. For **PS372424 hydrochloride**, DMSO is a common choice.^[1] For example, create a 20.8 mg/mL stock solution in DMSO.
- Prepare the Working Solution: a. In a sterile tube, add 100 μ L of the 20.8 mg/mL DMSO stock solution. b. Add 400 μ L of PEG300 and mix thoroughly until the solution is clear. c. Add 50 μ L of Tween-80 and mix again. d. Add 450 μ L of sterile saline to reach a final volume of 1 mL.^[1] e. This protocol yields a clear working solution of ≥ 2.08 mg/mL.^[1]
- Usage: It is recommended to prepare this working solution fresh on the day of use for in vivo experiments.^[1]

Procedure for Oil-Based Formulation (for Subcutaneous or Intraperitoneal routes):

- Prepare a Stock Solution: As above, prepare a clear stock solution in DMSO (e.g., 20.8 mg/mL).
- Prepare the Working Solution: a. In a sterile tube, add 100 μ L of the 20.8 mg/mL DMSO stock solution. b. Add 900 μ L of corn oil and mix thoroughly.^[1] c. This yields a working solution of ≥ 2.08 mg/mL.^[1]
- Usage: This formulation is suitable for routes where slower release is desired. If the dosing period exceeds half a month, this protocol should be used with caution.^[1]

Protocol 2: Administration of PS372424 Hydrochloride in a Humanized Mouse Model

This protocol is based on the methodology described by O'Boyle et al. (2012) for assessing the effect of PS372424 on human T-cell migration in vivo.[4]

Animal Model:

- Female NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ mice (8 weeks old), humanized by intraperitoneal injection of 10^7 human peripheral blood mononuclear cells (PBMCs).[4] Experiments are typically conducted 21-28 days post-humanization.

Dose Calculation:

- The target dose is an initial blood concentration of $1 \mu\text{M}$. To calculate the required amount, estimate the total blood volume of the mouse (typically $\sim 58.5 \text{ mL/kg}$).
- Example Calculation for a 25g mouse:
 - Blood volume $\approx 0.025 \text{ kg} * 58.5 \text{ mL/kg} = 1.46 \text{ mL}$
 - Molecular Weight of PS372424 is $\sim 589 \text{ g/mol}$.
 - Amount needed for $1 \mu\text{M}$ ($1 \mu\text{mol/L}$) = $1 \times 10^{-6} \text{ mol/L} * 1.46 \times 10^{-3} \text{ L} = 1.46 \times 10^{-9} \text{ mol}$
 - Mass needed = $1.46 \times 10^{-9} \text{ mol} * 589 \text{ g/mol} \approx 0.86 \mu\text{g}$
- This calculated mass should be dissolved in the desired injection volume (e.g., $100 \mu\text{L}$) of the prepared vehicle.

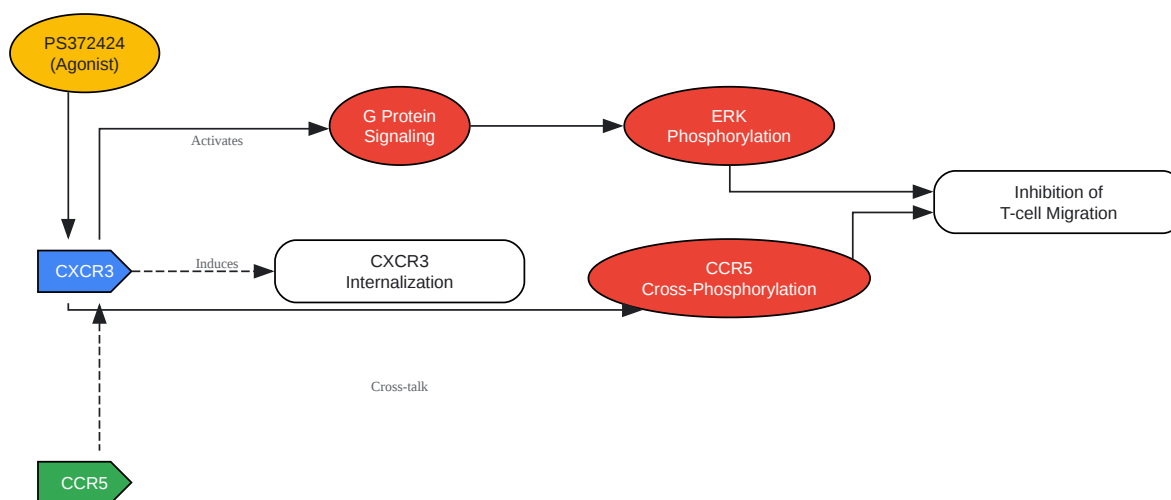
Procedure:

- Prepare the dosing solution as described in Protocol 1 (Aqueous-Based Formulation).
- Anesthetize the mouse if necessary, following approved institutional animal care and use committee (IACUC) guidelines.
- Administer $100 \mu\text{L}$ of the dosing solution via intravenous injection (e.g., tail vein).[4]

- For multi-day studies, repeat the administration daily for the desired period (e.g., 5 days).[4]
- Monitor the animals for any adverse effects, including changes in weight or behavior.[4]
- At the desired time point post-injection, proceed with the experimental endpoint, such as inducing an inflammatory challenge in an air pouch and subsequently analyzing cell recruitment.[4]

Visualizations

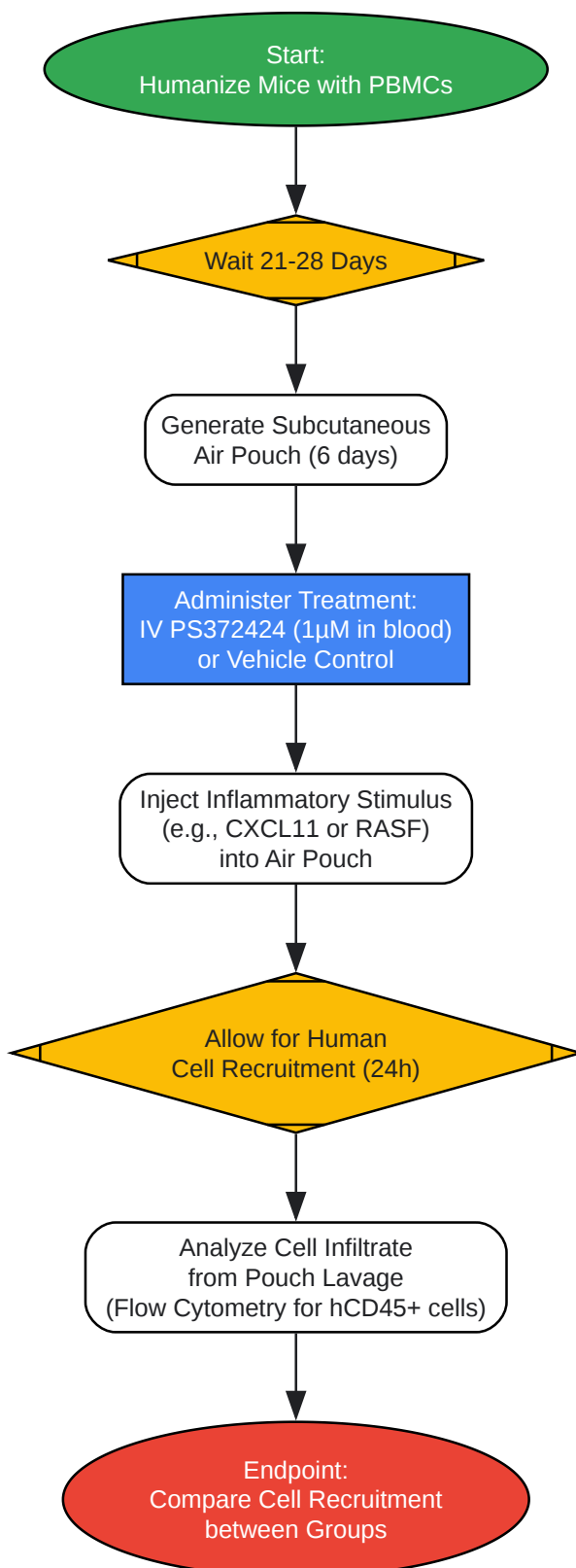
Signaling Pathway of PS372424



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Caption: PS372424 activates CXCR3, leading to ERK phosphorylation and receptor internalization.

Experimental Workflow in Humanized Mice



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Caption: Workflow for testing PS372424 efficacy in a humanized mouse air pouch model.

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